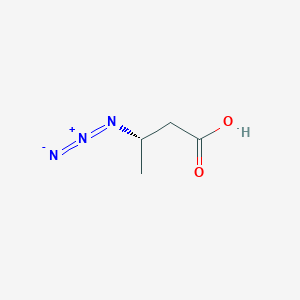

(3S)-3-azidobutanoicacid

描述

Contextual Significance of Chiral Azido-Carboxylic Acids in Contemporary Chemistry

Chiral azido-carboxylic acids are versatile intermediates in modern organic synthesis. The azide (B81097) group serves as a masked amine, stable to a variety of reaction conditions, which can be reduced to the corresponding amine at a later synthetic stage. iris-biotech.de This property is particularly useful in peptide synthesis and the creation of complex nitrogen-containing natural products. thieme-connect.comresearchgate.net The presence of both the azide and carboxylic acid moieties allows for orthogonal functionalization, meaning each group can be reacted independently without affecting the other. This dual functionality is highly sought after for constructing intricate molecular architectures.

The "click chemistry" paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has further elevated the importance of azido-functionalized molecules. wikipedia.orgd-nb.info This reaction allows for the efficient and specific formation of triazoles, which are valuable scaffolds in medicinal chemistry and materials science. Chiral azido-carboxylic acids, therefore, provide a gateway to creating stereochemically defined triazole-containing compounds.

Historical Overview of Azido-Functionalized Building Blocks in Stereoselective Synthesis

The use of organic azides in synthesis dates back to the 19th century, with the preparation of phenyl azide by Peter Griess in 1864. wikipedia.orgat.uacolab.ws Theodor Curtius later discovered hydrazoic acid and the Curtius rearrangement, a reaction that converts acyl azides into isocyanates, which can then be transformed into amines. wikipedia.orgcolab.wsbritannica.com This rearrangement was an early example of using an azide as a precursor to an amine.

Initially, the perceived instability and potential explosive nature of low molecular weight azides limited their widespread use. wikipedia.orgat.ua However, the development of safer handling procedures and the discovery of their unique reactivity led to a resurgence of interest. In the mid-20th century, new applications for acyl, aryl, and alkyl azides emerged. at.ua The advent of modern stereoselective synthesis techniques in the latter half of the 20th century saw the rise of chiral azides as crucial building blocks. colab.wsacs.org The development of methods for the stereoselective introduction of the azide group, such as the nucleophilic opening of chiral epoxides or the azidation of chiral enolates, has been instrumental in this regard. acs.org These advancements have enabled chemists to incorporate nitrogen atoms with precise stereocontrol, a fundamental requirement in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Unique Stereochemical and Functional Group Synergies in (3S)-3-Azidobutanoic Acid

The specific structure of (3S)-3-azidobutanoic acid offers a unique combination of features that are highly advantageous in synthetic chemistry. The molecule possesses a stereogenic center at the C3 position, which is crucial for the synthesis of enantiomerically pure target molecules. The "S" configuration dictates the three-dimensional arrangement of the substituents around this carbon atom.

The azide and carboxylic acid groups are positioned in a β-relationship to each other. This arrangement allows the azide group to act as a versatile handle for various transformations. For instance, it can participate in cycloaddition reactions or be reduced to an amine, leading to the formation of β-amino acids. iris-biotech.de Chiral β-amino acids are important components of various natural products and peptidomimetics with interesting biological activities.

Structure

3D Structure

属性

分子式 |

C4H7N3O2 |

|---|---|

分子量 |

129.12 g/mol |

IUPAC 名称 |

(3S)-3-azidobutanoic acid |

InChI |

InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1 |

InChI 键 |

WOYHANJHXJPFIW-VKHMYHEASA-N |

手性 SMILES |

C[C@@H](CC(=O)O)N=[N+]=[N-] |

规范 SMILES |

CC(CC(=O)O)N=[N+]=[N-] |

产品来源 |

United States |

Asymmetric Synthesis Methodologies for 3s 3 Azidobutanoic Acid

Chemo-Enzymatic and Biocatalytic Approaches for Stereocontrol

The integration of biological catalysts with traditional chemical synthesis offers powerful tools for achieving high enantioselectivity under mild reaction conditions. These chemo-enzymatic and biocatalytic methods are centered on the principles of enzyme-mediated transformations and the resolution of racemic mixtures.

Enzyme-Mediated Azidation Reactions

Direct enzymatic azidation to form β-azido acids is an emerging field. While specific enzymes that directly catalyze the azidation of a butanoic acid scaffold are not yet prevalent, cascade reactions involving multiple enzymes have been established for the synthesis of related chiral azido (B1232118) compounds, such as azido alcohols. chemrevlett.com These systems often employ a dual-enzyme cascade combining an asymmetric epoxidation step with a regioselective ring-opening by an azide (B81097) nucleophile. chemrevlett.com For instance, a styrene monooxygenase can asymmetrically epoxidize an alkene, followed by a halohydrin dehalogenase-catalyzed azidolysis to yield a chiral azido alcohol. chemrevlett.com A theoretical chemo-enzymatic route to (3S)-3-azidobutanoic acid could be envisioned starting from (E)-crotyl alcohol, which would undergo asymmetric epoxidation and subsequent azidolysis, followed by oxidation of the primary alcohol to the carboxylic acid.

Deracemization and Kinetic Resolution Strategies

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of (3S)-3-azidobutanoic acid, this typically involves the enzymatic resolution of a racemic ester, such as ethyl 3-azidobutanoate.

Lipases are particularly effective for this purpose. For the structurally similar (S)-3-aminobutanoic acid, Candida antarctica lipase B has been successfully used to resolve the racemic N-benzyl protected ester via aminolysis in a solvent-free process. researchgate.net This enzymatic process selectively acylates one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched ester. researchgate.net A similar strategy could be applied to racemic 3-azidobutanoate esters, where the lipase would selectively hydrolyze or transesterify the (R)-enantiomer, leaving the desired (S)-3-azidobutanoate ester in high enantiomeric excess. researchgate.netmdpi.com

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of a Related β-Amino Acid Ester This table illustrates the principle of kinetic resolution on a structurally similar substrate, as direct data for 3-azidobutanoic acid is not prominently available.

| Substrate | Biocatalyst | Process | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. msu.edu This is achieved by combining the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. msu.edu

Deracemization is another powerful technique that converts a racemate into a single enantiomer without the inherent 50% yield limitation of classical resolution. nih.gov Photochemical deracemization using a chiral sensitizer is one such method that has been applied to related compounds. nih.gov

Chiral Auxiliary and Asymmetric Catalysis Strategies

The use of chiral auxiliaries and asymmetric catalysts represents a cornerstone of modern stereoselective synthesis, enabling the direct formation of the desired stereoisomer.

Application of Chiral Ligands in Stereoselective Transformations

Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. sigmaaldrich.com For the synthesis of (3S)-3-azidobutanoic acid, a key strategy is the asymmetric conjugate addition of an azide source to an α,β-unsaturated ester like ethyl crotonate.

A recent breakthrough involves the use of a chiral iron(II) complex to catalyze the regio- and enantioselective α-halo-β-azido difunctionalization of α,β-unsaturated esters. organic-chemistry.org This method provides direct access to chiral β-azido esters, which are immediate precursors to the target acid. The reaction proceeds under mild conditions and demonstrates a broad substrate scope with high yields and stereoselectivity. organic-chemistry.org

Table 2: Iron-Catalyzed Asymmetric Iodoazidation of Methyl Crotonate Data adapted from Zhou, P. et al., Org. Lett., 2019. organic-chemistry.org

| Substrate | Catalyst System | Azide Source | Halogen Source | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|

The resulting α-iodo-β-azido ester can then be reductively dehalogenated to afford the desired (3S)-3-azidobutanoic acid ester. Other chiral Lewis acid catalysts, such as those based on aluminum(salen) complexes, have also been shown to be effective in promoting the conjugate addition of azide to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Utilization of Stoichiometric Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of (3S)-3-azidobutanoic acid, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to crotonic acid to form a chiral amide or ester. wikipedia.org The conjugate addition of an azide nucleophile to this system is then directed by the steric influence of the chiral auxiliary, leading to the formation of the 3-azido product with high diastereoselectivity.

The general sequence is as follows:

Acylation: Crotonic acid is coupled with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

Diastereoselective Conjugate Addition: The resulting α,β-unsaturated imide is reacted with an azide source, such as trimethylsilyl azide (TMSN₃), often in the presence of a Lewis acid. The chiral auxiliary blocks one face of the double bond, forcing the azide to attack from the less hindered face.

Cleavage: The chiral auxiliary is hydrolytically or otherwise cleaved from the product to yield (3S)-3-azidobutanoic acid.

This method is highly reliable and provides excellent stereocontrol, making it a valuable strategy for accessing specific stereoisomers of β-functionalized carboxylic acids. semanticscholar.org

Diastereoselective and Enantioselective Chemical Syntheses

The overarching goal of these methodologies is to achieve either diastereoselective or enantioselective synthesis of the target molecule.

Enantioselective synthesis refers to methods that create the chiral center in a prochiral molecule, resulting in a direct excess of one enantiomer. The iron-catalyzed asymmetric haloazidation is a prime example of an enantioselective process, where the chiral catalyst directly influences the formation of the (S)-stereocenter at the C3 position. organic-chemistry.org

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains a stereocenter. The reaction results in a preference for one diastereomer over others. The use of chiral auxiliaries exemplifies this approach. The pre-existing chirality of the auxiliary dictates the stereochemical outcome of the azide addition, leading to a high diastereomeric excess (de). osi.lv Subsequent removal of the auxiliary provides the enantiomerically enriched final product.

Both strategies offer effective pathways to (3S)-3-azidobutanoic acid. The choice between a catalytic enantioselective method and a stoichiometric diastereoselective method often depends on factors such as catalyst availability and cost, substrate scope, and the ease of removing the chiral auxiliary.

Strategies for Carbon-Carbon Bond Formation with Stereocontrol

The establishment of the chiral center at the β-position of the butanoic acid backbone is a critical step in the asymmetric synthesis of (3S)-3-azidobutanoic acid. One effective strategy involves the use of chiral auxiliaries to direct the formation of the carbon-carbon bond with high stereoselectivity.

A notable approach utilizes a chiral auxiliary-mediated conjugate addition to an α,β-unsaturated ester. In this method, a chiral amine is used to form a chiral lithium amide, which then undergoes a highly diastereoselective 1,4-conjugate addition to an electrophile such as tert-butyl crotonate. This reaction establishes the stereocenter at the C3 position of the butanoate backbone. The chiral auxiliary, typically a removable group, guides the incoming nucleophile to one face of the molecule, thereby ensuring the desired stereochemical outcome. Following the conjugate addition, the resulting enolate is trapped, setting the stage for the introduction of the azido group. While this method primarily establishes the stereochemistry at the β-carbon, the initial carbon-carbon bond of the butanoic acid framework is pre-existing in the crotonate starting material.

Asymmetric Introduction of the Azido Moiety

The introduction of the azide group with precise stereocontrol is the cornerstone of synthesizing (3S)-3-azidobutanoic acid. Several methodologies have been developed to achieve this, including the use of chiral auxiliaries and catalytic asymmetric methods.

One prominent method involves the diastereoselective azidation of an enolate that has been generated from a chiral precursor. Following the conjugate addition of a chiral lithium amide to tert-butyl (E)-crotonate, the resulting lithium enolate can be aminated in situ using trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide). This process leads to the formation of a 2-diazo-3-amino ester with high diastereoselectivity (>95% de). Subsequent reduction of the diazo group and manipulation of the amino group can lead to the desired azido functionality.

Alternatively, a direct and highly diastereoselective method involves the amination of a pre-formed chiral lithium enolate with trisyl azide. For instance, the lithium (E)-enolate of tert-butyl (3S,αS)-3-(N-benzyl-N-α-methylbenzylamino)butanoate can be treated with trisyl azide to yield the corresponding anti-2-azido-3-amino ester with excellent diastereoselectivity (>95% de). Although this provides a route to a closely related compound, tert-butyl (2S,3S,αS)-2-azido-3-aminobutanoate, it demonstrates a powerful method for the stereocontrolled introduction of an azide group at the α-position, which can be a precursor to the target molecule after subsequent chemical transformations.

Another powerful strategy for the asymmetric introduction of the azido moiety is through the ring-opening of enantiomerically enriched β-lactones. Chiral β-lactones can be synthesized through various asymmetric catalytic methods. The subsequent nucleophilic attack by an azide source, such as sodium azide, at the β-position of the lactone proceeds with inversion of configuration, providing a direct and highly stereospecific route to β-azido carboxylic acids. The stereochemistry at the β-carbon is thus directly controlled by the stereochemistry of the starting β-lactone.

Control of Stereochemistry at the β-Carbon Position

The use of chiral auxiliaries, as discussed previously, is a robust method for establishing the stereochemistry at the β-carbon. The conjugate addition of a homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-crotonate is a prime example. The chirality of the lithium amide dictates the facial selectivity of the addition to the crotonate, leading to the formation of the desired (3S) stereocenter with high diastereomeric excess. The bulky chiral auxiliary effectively shields one face of the intermediate enolate, directing the subsequent electrophilic attack.

Table 1: Key Chiral Auxiliaries and Reagents in the Asymmetric Synthesis of (3S)-3-Azidobutanoic Acid Precursors

| Chiral Auxiliary/Reagent | Role | Achieved Stereoselectivity |

| Homochiral lithium N-benzyl-N-α-methylbenzylamide | Directs conjugate addition | >95% de |

| Trisyl azide | Azide source for enolate amination | >95% de |

In the synthesis of a precursor to the diaminobutanoic acid, the stereochemistry at the β-carbon is established during the conjugate addition step. The subsequent conversion of the intermediate to tert-butyl (2S,3S,αS)-2-azido-3-aminobutanoate preserves this stereocenter. To obtain the target (3S)-3-azidobutanoic acid from this intermediate, a selective deamination at the C2 position would be required, a step that must be carefully chosen to avoid affecting the azido group at C3 and the stereochemical integrity of the molecule.

Table 2: Summary of a Key Asymmetric Synthesis Approach to a Precursor of (3S)-3-Azidobutanoic Acid

| Step | Reaction | Reagents | Product | Diastereomeric Excess (de) |

| 1 | Conjugate Addition | Homochiral lithium N-benzyl-N-α-methylbenzylamide, tert-butyl (E)-crotonate | tert-butyl (3S,αS)-3-(N-benzyl-N-α-methylbenzylamino)butanoate | >95% |

| 2 | Azidation | Trisyl azide | tert-butyl (2S,3S,αS)-2-azido-3-(N-benzyl-N-α-methylbenzylamino)butanoate | >95% |

The research into the asymmetric synthesis of (3S)-3-azidobutanoic acid showcases the power of modern synthetic methodologies to control stereochemistry with high precision. The use of chiral auxiliaries in conjugate additions and the stereospecific ring-opening of β-lactones are particularly effective strategies for accessing this valuable chiral building block.

Reactivity and Chemical Transformations of 3s 3 Azidobutanoic Acid

Azide (B81097) Group Transformations

The azide group in (3S)-3-azidobutanoic acid is a versatile functional handle that participates in a variety of powerful and selective chemical reactions. These transformations are central to its application in click chemistry and the synthesis of nitrogen-containing compounds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. In the context of (3S)-3-azidobutanoic acid, the azide moiety readily reacts with terminal alkynes in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a highly reliable method for conjugation.

The resulting triazole ring is a stable aromatic linker, often used to connect the (3S)-3-azidobutanoic acid scaffold to other molecules of interest, including biomolecules, polymers, or fluorescent tags. The carboxylic acid group of the butanoic acid backbone can be further functionalized before or after the cycloaddition, providing a modular approach to complex molecular architectures.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (3S)-3-Azidobutanoic Acid Derivatives Note: This table presents illustrative examples of CuAAC reactions based on established protocols for similar azides, as specific experimental data for (3S)-3-azidobutanoic acid was not available in the searched literature.

| Alkyne Partner | Catalyst System | Solvent | Product (1,4-disubstituted triazole) |

|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | (3S)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)butanoic acid |

| Propargyl alcohol | CuI | THF | (3S)-3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)butanoic acid |

| Ethyl propiolate | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | (3S)-3-(4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)butanoic acid |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. This makes it particularly suitable for applications in living systems. The reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. (3S)-3-azidobutanoic acid can be effectively conjugated to molecules functionalized with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring. SPAAC reactions are characterized by their high selectivity and rapid kinetics under physiological conditions (aqueous media, neutral pH, and ambient temperature). This has led to their widespread use in chemical biology for labeling proteins, glycans, and other biomolecules in their native environment.

Regioselective 1,3-Dipolar Cycloaddition Reactions

The azide group is a classic 1,3-dipole and can participate in Huisgen 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles beyond alkynes, such as alkenes, nitriles, and enamines, to form five-membered heterocyclic rings. In the absence of a copper catalyst, the reaction of an azide with an alkyne is typically slow and yields a mixture of 1,4- and 1,5-regioisomers. However, the regioselectivity can often be controlled by the electronic properties of the substrates or through the use of other catalysts, such as ruthenium, which selectively yields the 1,5-regioisomer.

When reacting with electron-deficient alkenes, (3S)-3-azidobutanoic acid can form triazoline rings, which may be unstable and undergo further transformations. The stereochemistry of the butanoic acid backbone can influence the diastereoselectivity of these cycloaddition reactions.

Reductive Transformations to β-Amino Acids and Derivatives

A key transformation of the azide group is its reduction to a primary amine. This provides a straightforward route to the corresponding β-amino acid, (3S)-3-aminobutanoic acid, and its derivatives. This transformation is valuable as β-amino acids are important components of peptidomimetics, natural products, and pharmaceuticals.

Several methods can be employed for the reduction of the azide in (3S)-3-azidobutanoic acid or its esters. Common reducing agents include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is clean and efficient.

Staudinger Reduction: Reaction with a phosphine, typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting iminophosphorane. This is a mild and selective method.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect the reduction, though these may also reduce the carboxylic acid if not properly controlled.

The resulting (3S)-3-aminobutanoic acid retains the stereochemistry of the starting material and is a valuable chiral building block for further synthetic elaborations.

Other Azide-Related Functionalizations and Rearrangements

Beyond cycloadditions and reductions, the azide group can undergo other important transformations. For instance, acyl azides, which can be formed from the carboxylic acid moiety of (3S)-3-azidobutanoic acid, are precursors for the Curtius rearrangement . Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas.

Another relevant reaction is the Schmidt reaction , where a ketone can react with hydrazoic acid (or an alkyl azide) under acidic conditions to yield an amide after rearrangement. While not a direct transformation of the azide in (3S)-3-azidobutanoic acid itself, related β-azido ketones could undergo such rearrangements.

Carboxylic Acid Functionalizations

The carboxylic acid group of (3S)-3-azidobutanoic acid is a versatile handle for a variety of chemical modifications, allowing for the synthesis of esters, amides, and other derivatives. These reactions are fundamental to incorporating the β-azido acid scaffold into larger molecules.

Standard esterification methods, such as the Fischer esterification , can be employed by reacting (3S)-3-azidobutanoic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid). Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters.

Amide bond formation is another key transformation. The carboxylic acid can be activated using a variety of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or dimethylaminopyridine (DMAP). The activated acid then readily reacts with a primary or secondary amine to form the corresponding amide. This method is widely used in peptide synthesis.

The carboxylic acid can also be reduced to a primary alcohol, although this requires strong reducing agents like LiAlH₄, which would also reduce the azide group. Selective protection of the azide may be necessary for such transformations.

Table 2: Representative Carboxylic Acid Functionalizations of (3S)-3-Azidobutanoic Acid Note: This table presents illustrative examples of common carboxylic acid functionalizations. Specific experimental data for (3S)-3-azidobutanoic acid was not available in the searched literature.

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methyl (3S)-3-azidobutanoate |

| Amide Coupling | Benzylamine, EDC, HOBt | (3S)-N-benzyl-3-azidobutanamide |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | (3S)-3-azidobutanoyl chloride |

Formation of Activated Esters and Anhydrides

The carboxylic acid group of (3S)-3-azidobutanoic acid can be converted into more reactive intermediates, such as activated esters and anhydrides, to facilitate subsequent nucleophilic attack. This activation is a crucial step for many of its applications, particularly in synthesis.

Activated esters are key intermediates for acyl transfer reactions. Common methods for their formation involve the reaction of the carboxylic acid with various activating agents. For instance, N-hydroxysuccinimide (NHS) esters can be formed using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents. nih.govresearchgate.net Similarly, pentafluorophenyl (PFP) esters can be synthesized, which are also highly reactive acylating agents. nih.gov

The general reaction for the formation of an activated ester can be represented as: (3S)-3-azidobutanoic acid + Activating Agent → (3S)-3-azidobutanoyl-Activated Ester

Mixed anhydrides can also be formed, for example, by reacting (3S)-3-azidobutanoic acid with an acyl chloride in the presence of a base. These intermediates are highly reactive but can be less stable than activated esters.

Table 1: Common Activating Agents for Carboxylic Acids

| Activating Agent | Resulting Activated Ester/Intermediate | Key Features |

| N-Hydroxysuccinimide (NHS) / DCC or EDC | NHS Ester | Commonly used in bioconjugation, relatively stable |

| Pentafluorophenol (PFP) / DCC or EDC | PFP Ester | Highly reactive, good for difficult couplings |

| 1-Hydroxybenzotriazole (HOBt) / Carbodiimide | HOBt Ester | Reduces racemization during peptide coupling |

| Thionyl chloride (SOCl₂) | Acyl chloride | Highly reactive, sensitive to moisture |

Peptide Coupling and Amide Bond Formation

A significant application of (3S)-3-azidobutanoic acid and its activated derivatives is in the synthesis of peptides and other amide-containing molecules. nih.gov The azide group can serve as a precursor to an amine for further peptide elongation or as a functional handle for bioconjugation via click chemistry. chemimpex.comnih.gov

The formation of a peptide bond involves the reaction of the activated carboxyl group of (3S)-3-azidobutanoic acid with the amino group of another amino acid or peptide. peptide.combachem.com The use of coupling reagents is standard practice to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. peptide.com

Common peptide coupling reagents include carbodiimides like DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to enhance reaction rates and suppress racemization. bachem.com Phosphonium salts such as BOP and PyBOP are also effective coupling reagents. peptide.com

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate when carbodiimides are used, which is then attacked by the amine to form the amide bond.

Table 2: Selected Peptide Coupling Reagents and Their Characteristics

| Coupling Reagent | Additive (if common) | Advantages |

| Dicyclohexylcarbodiimide (DCC) | HOBt, NHS | Effective and inexpensive |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, OxymaPure® | Water-soluble byproducts, good for aqueous-phase couplings |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium (PyBOP) | N/A | High coupling efficiency, suitable for sterically hindered amino acids |

| HATU | N/A | Fast coupling rates and low racemization |

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of (3S)-3-azidobutanoic acid and its derivatives is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com The reactivity of the carboxylic acid derivative is paramount in these reactions, with acyl chlorides and anhydrides being the most reactive, followed by esters and amides. youtube.com

A general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.com

Examples of nucleophilic acyl substitution reactions for (3S)-3-azidobutanoic acid derivatives include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol. libretexts.org

Amide formation: As discussed in the peptide coupling section, reaction with amines. libretexts.org

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, (3S)-3-azidobutan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

The azide group is generally stable under many of these conditions, allowing for the selective transformation of the carboxylic acid moiety.

Applications As a Key Chiral Building Block in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles and Scaffolds

The inherent structure of (3S)-3-azidobutanoic acid, a γ-azido carboxylic acid, makes it a prime candidate for the synthesis of nitrogen-containing heterocycles. The spatial relationship between the azide (B81097) and carboxylic acid functionalities allows for intramolecular cyclization reactions to form key heterocyclic scaffolds, most notably β-lactams (azetidin-2-ones).

The synthesis of β-lactams from β-amino acids is a fundamental transformation in organic chemistry, given the importance of the β-lactam ring in antibiotics like penicillins. In the case of (3S)-3-azidobutanoic acid, a two-step process is typically envisioned. First, the azide group is reduced to a primary amine. This transformation can be achieved using various standard methods, such as catalytic hydrogenation or a Staudinger reaction. The resulting chiral β-amino acid, (3S)-3-aminobutanoic acid, can then undergo intramolecular cyclization to form the corresponding β-lactam. This cyclization is often promoted by coupling agents that activate the carboxylic acid, facilitating the amide bond formation. The chirality at the C3 position of the starting material is preserved throughout this process, yielding an enantiomerically pure β-lactam.

Furthermore, the azide group itself can participate directly in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, to form triazole rings. While this is more common in intermolecular reactions, the principle highlights the versatility of the azide group in forming stable heterocyclic systems.

Development of Peptidomimetics and Unnatural Amino Acid Derivatives

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. (3S)-3-azidobutanoic acid serves as an excellent starting point for creating such molecules.

Incorporation into Modified Peptide Chains

The structure of (3S)-3-azidobutanoic acid allows it to be incorporated into peptide chains to create novel, unnatural peptide derivatives. The carboxylic acid group can participate in standard amide bond formation, while the azide group provides a bioorthogonal handle for further modifications or can be reduced to an amine.

A key application is in solid-phase peptide synthesis (SPPS). A closely related analogue, N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid, has been successfully used as a precursor to "aza-threonine" in the solid-phase synthesis of analogues of Kahalalide F, a natural peptide with therapeutic potential researchgate.net. In this process, the azido (B1232118) acid is coupled to the growing peptide chain on a solid support. Subsequently, the azide group is reduced to a primary amine directly on the solid phase researchgate.net. This strategy demonstrates the compatibility of the azido group with SPPS conditions and its utility as a masked amino group. This allows for the site-specific introduction of a new amino functionality, which can alter the peptide's structure, charge, and biological activity.

| Step | Description | Key Reagent/Condition | Purpose |

| 1 | Activation & Coupling | A coupling agent (e.g., HATU) activates the carboxylic acid of Fmoc-protected (3S)-3-azidobutanoic acid. | To form an amide bond with the N-terminus of the peptide chain on the solid support. |

| 2 | Fmoc Deprotection | A solution of piperidine in DMF. | To remove the temporary Fmoc protecting group from the newly added residue, preparing for the next coupling step. |

| 3 | Azide Reduction | H₂S/Et₃N or PPh₃/H₂O. | To convert the azide group into a primary amine, yielding a diaminobutanoic acid residue within the peptide chain. |

| 4 | Further Functionalization | Acylation or alkylation of the newly formed amine. | To introduce further diversity and modify the peptide's properties. |

Design of β-Amino Acid Analogues

(3S)-3-azidobutanoic acid is structurally a derivative of (R)-3-aminobutanoic acid, a β-amino acid biosynth.com. Oligomers of β-amino acids, known as β-peptides, are known to form stable, predictable secondary structures like helices and sheets, similar to α-peptides but with enhanced resistance to proteolytic enzymes ucsb.eduresearchgate.net.

The use of (3S)-3-azidobutanoic acid as a monomer in β-peptide synthesis offers two key advantages:

Pendant Functional Group: The azide group is carried along the β-peptide backbone as a side-chain functionality. This azide is a versatile chemical handle that does not interfere with peptide coupling reactions. It can be used for post-synthesis modifications via "click" chemistry, allowing for the attachment of fluorescent tags, carbohydrates, or other bioactive molecules.

This makes (3S)-3-azidobutanoic acid a valuable building block for creating functionalized β-peptides with tailored properties for applications in materials science and drug discovery.

Functionalization of Polymeric Materials and Biomaterials

The azide group in (3S)-3-azidobutanoic acid is a key feature for its application in materials science, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry sigmaaldrich.comnih.govmdpi.com. This reaction is highly efficient, specific, and bioorthogonal, meaning it can be performed in complex biological environments without cross-reactivity sigmaaldrich.com.

Preparation of "Clickable" Polymers for Bioconjugation

"Clickable" polymers are macromolecules that have been functionalized with either azide or alkyne groups, preparing them for subsequent conjugation reactions. (3S)-3-azidobutanoic acid can be used to introduce azide functionality onto polymers that have reactive sites such as hydroxyl or amine groups.

The process involves forming an ester or amide bond between the polymer's functional groups and the carboxylic acid of (3S)-3-azidobutanoic acid. For example, a polymer like polyvinyl alcohol, which is rich in hydroxyl groups, can be esterified with the acid. The result is a polymer backbone decorated with pendant side chains, each terminating in a reactive azide group.

Example Polymer Functionalization Scheme:

| Polymer Backbone | Reactive Group | Coupling Reaction | Resulting "Clickable" Polymer |

|---|---|---|---|

| Polyvinyl alcohol (PVA) | -OH (hydroxyl) | Esterification | PVA with pendant 3-azidobutanoate esters |

| Poly(allylamine) | -NH₂ (amine) | Amidation | Poly(allylamine) with pendant 3-azidobutanamide groups |

Once prepared, these "clickable" polymers can be used for bioconjugation. By reacting the azido-polymer with an alkyne-modified biomolecule (such as a protein, peptide, or DNA strand), a stable triazole linkage is formed, covalently attaching the biomolecule to the polymer sigmaaldrich.comnih.gov. This strategy is widely used to create polymer-drug conjugates, targeted delivery systems, and functional biomaterials.

Surface Modification and Grafting Applications

The principles of polymer functionalization can be extended to the modification of material surfaces. Grafting (3S)-3-azidobutanoic acid onto a surface imparts it with new chemical reactivity, which is a foundational technique in creating functional materials and biosensors researchgate.netnih.gov.

The grafting process typically involves a surface that has been pre-functionalized with reactive groups like amines or hydroxyls. The carboxylic acid of (3S)-3-azidobutanoic acid can then be covalently attached to this surface via amidation or esterification. This creates a monolayer of molecules where the azide groups are oriented away from the surface, ready for subsequent reactions.

This modified surface can then be used in a variety of applications:

Immobilization of Biomolecules: Alkyne-modified enzymes, antibodies, or oligonucleotides can be "clicked" onto the surface to create biosensors or bioactive coatings.

Controlled Cell Adhesion: Peptides containing cell-adhesion motifs (like RGD) can be attached to the surface to promote specific cell binding.

Building Multilayered Structures: Subsequent layers of molecules can be added in a controlled fashion using click chemistry.

This approach allows for the precise chemical tailoring of surfaces, transforming inert materials into highly functional platforms for biomedical and biotechnological applications researchgate.netmdpi.com.

Precursors in Complex Molecule Synthesis (Focus on Chemical Utility)

The chemical utility of (3S)-3-azidobutanoic acid as a precursor is primarily centered on its role in the stereoselective introduction of nitrogen-containing functionalities. The azide group can be readily transformed into other nitrogen-based functional groups, such as amines and amides, or participate in cycloaddition reactions to form heterocyclic systems. This versatility allows for its incorporation into a variety of complex molecular scaffolds.

One of the key applications of (3S)-3-azidobutanoic acid is in the synthesis of chiral β-amino acids and their derivatives. These motifs are crucial components of numerous biologically active compounds, including peptides and natural products. The reduction of the azide group in (3S)-3-azidobutanoic acid provides a direct route to (3S)-3-aminobutanoic acid, a valuable chiral β-amino acid.

Furthermore, the azide functionality can be exploited in [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered nitrogen-containing heterocycles like triazoles. These heterocyclic systems are prevalent in medicinal chemistry due to their favorable pharmacological properties.

The stereocenter at the C3 position of (3S)-3-azidobutanoic acid is pivotal, as it allows for the transfer of chirality to the target molecule, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.

A notable application of a related compound, (2R,3R)-2-amino-3-azidobutanoic acid, is its use as a precursor for the synthesis of aza-threonine, a non-proteinogenic amino acid incorporated into the synthesis of aza-Kahalalide F analogues. This highlights the potential of azidobutanoic acid derivatives in the preparation of modified peptides with enhanced biological activity.

While specific, detailed examples of the direct use of (3S)-3-azidobutanoic acid in the synthesis of named complex natural products are not extensively documented in readily available literature, its utility as a chiral building block for β-amino acids and nitrogenous heterocycles is well-established in the principles of organic synthesis. The following table summarizes the potential transformations and resulting molecular fragments derived from (3S)-3-azidobutanoic acid, underscoring its chemical utility.

| Precursor | Reagent/Reaction Condition | Product/Intermediate | Application in Complex Molecule Synthesis |

| (3S)-3-Azidobutanoic acid | H₂, Pd/C or LiAlH₄ | (3S)-3-Aminobutanoic acid | Synthesis of chiral β-amino acids, peptide analogues, and bioactive natural products. |

| (3S)-3-Azidobutanoic acid | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole derivative | Construction of heterocyclic scaffolds for pharmaceuticals and functional materials. |

| (3S)-3-Azidobutanoic acid | PPh₃, H₂O (Staudinger Reaction) | (3S)-3-Aminobutanoic acid | Mild conversion to the corresponding amine for incorporation into sensitive molecules. |

| (3S)-3-Azidobutanoic acid | Acyl Chloride, then reduction | N-Acyl-(3S)-3-aminobutanoic acid derivative | Synthesis of modified peptides and other amide-containing complex molecules. |

Advanced Spectroscopic and Computational Characterization of 3s 3 Azidobutanoic Acid and Its Derivatives

Spectroscopic Elucidation of Reaction Mechanisms and Intermediates

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process conditions. In situ spectroscopic techniques are particularly powerful for these purposes, as they provide data on the reaction as it occurs, without the need for sample extraction and quenching. iastate.edu

In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the kinetic analysis of reactions involving (3S)-3-azidobutanoic acid. iastate.eduyoutube.com These non-invasive methods allow for the continuous monitoring of reactant consumption and product formation in real-time. copernicus.org

Infrared Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is highly effective for tracking reactions involving the azide (B81097) functional group. The azide group possesses a strong, characteristic antisymmetric stretching vibration typically found in the 2100-2160 cm⁻¹ region of the IR spectrum, an area that is usually free from other common organic functional group absorptions. ugent.benih.govresearchgate.net By monitoring the intensity of this specific absorption band over time, one can directly follow the consumption of an azide-containing reactant or the formation of an azide-containing product. ugent.beresearchgate.net For instance, in a reaction where (3S)-3-azidobutanoic acid is consumed, the decrease in the absorbance at ~2110 cm⁻¹ can be plotted against time to determine the reaction rate. Three-dimensional plots of IR spectra collected over the course of a reaction can provide a comprehensive overview of the changes in concentrations of various species. youtube.com

NMR Spectroscopy: Time-resolved NMR spectroscopy allows for the quantitative tracking of all hydrogen-bearing species within a reaction mixture. iastate.edu For reactions involving (3S)-3-azidobutanoic acid, changes in the chemical shifts and signal integrations of protons adjacent to the azide and carboxylic acid groups can be monitored. researchgate.net For example, the progress of a reaction can be followed by acquiring a series of ¹H NMR spectra at set time intervals. The integration values of specific peaks corresponding to the starting material, intermediates, and the final product are then used to generate concentration profiles, from which kinetic parameters can be extracted. researchgate.netacs.org

Below is a hypothetical data table illustrating how kinetic data could be derived from in situ spectroscopy for a reaction involving the consumption of (3S)-3-azidobutanoic acid.

| Time (minutes) | Normalized Azide Peak Intensity (IR) | Normalized ¹H NMR Signal Integration (Reactant) | Concentration (M) |

|---|---|---|---|

| 0 | 1.00 | 1.00 | 0.100 |

| 10 | 0.85 | 0.86 | 0.086 |

| 20 | 0.72 | 0.73 | 0.073 |

| 30 | 0.61 | 0.60 | 0.060 |

| 60 | 0.37 | 0.36 | 0.036 |

| 120 | 0.14 | 0.13 | 0.013 |

Mass spectrometry (MS) is a highly sensitive analytical technique used for confirming the molecular weight of products and monitoring reaction progress, often by coupling it with a liquid chromatography system (LC-MS) or using ambient ionization techniques. waters.com In the synthesis of (3S)-3-azidobutanoic acid (molar mass: 129.12 g/mol ), MS can be used to identify the starting materials, key intermediates, and the final product in the crude reaction mixture. nih.gov

Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecules of interest. For (3S)-3-azidobutanoic acid, one would expect to observe the protonated molecule [M+H]⁺ at an m/z of 130.1 or the deprotonated molecule [M-H]⁻ at an m/z of 128.1. By tracking the ion intensities corresponding to reactants and products over time, a reaction's progress can be effectively monitored. waters.comresearchgate.net This method is particularly valuable for identifying reaction byproducts and confirming the successful formation of the desired compound. nih.gov

The following table illustrates how mass spectrometry could be used to monitor the synthesis of (3S)-3-azidobutanoic acid from a hypothetical precursor, (3S)-3-hydroxybutanoic acid, via a substitution reaction.

| Compound Name | Role in Reaction | Formula | Molecular Weight (g/mol) | Expected m/z [M+H]⁺ |

|---|---|---|---|---|

| (3S)-3-hydroxybutanoic acid | Starting Material | C₄H₈O₃ | 104.10 | 105.1 |

| (3S)-3-azidobutanoic acid | Product | C₄H₇N₃O₂ | 129.12 | 130.1 |

Conformational Analysis and Stereochemical Assignment via Advanced Spectroscopy

Determining the absolute configuration and preferred conformation of a chiral molecule is essential for understanding its biological activity and chemical properties. Advanced spectroscopic techniques provide detailed information on the three-dimensional arrangement of atoms.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. nih.gov For a molecule like (3S)-3-azidobutanoic acid to be CD-active, it must be chiral and contain a chromophore that absorbs light in the measurable UV-Vis region. The carboxylic acid group (with its n → π* transition around 200-220 nm) and the azide group are both chromophores that can give rise to a CD signal, known as a Cotton effect. researchgate.net

The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter. The CD spectrum of (3S)-3-azidobutanoic acid is expected to be a mirror image of the spectrum of its enantiomer, (3R)-3-azidobutanoic acid. nih.gov This makes CD an excellent tool for assigning the absolute configuration and determining the enantiomeric purity of a sample. nih.gov While specific CD data for this compound is not widely published, the principles of the technique confirm its applicability for stereochemical elucidation. researchgate.netnih.gov

While basic NMR provides information on the connectivity of atoms, advanced NMR techniques can reveal the through-space arrangement of atoms, thus defining the molecule's conformation and confirming its configuration. auremn.org.br

For (3S)-3-azidobutanoic acid, the conformation is largely defined by the rotation around the C2-C3 and C3-C4 bonds. The magnitude of the three-bond proton-proton coupling constants (³JHH) between protons on adjacent carbons can be used in the Karplus equation to estimate the dihedral angles between them. nih.gov This provides insight into the preferred staggered conformation (e.g., anti or gauche) of the carbon backbone.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to identify protons that are close to each other in space (typically < 5 Å). copernicus.org Correlations observed in a NOESY/ROESY spectrum can confirm stereochemical assignments and provide crucial distance restraints for building a 3D model of the molecule's predominant conformation in solution. copernicus.orgnih.gov Furthermore, ¹⁵N NMR can be a valuable tool for directly probing the electronic environment of the azido (B1232118) group, although it may require ¹⁵N enrichment. nih.gov

The table below presents hypothetical ¹H NMR data that would be used for the conformational analysis of (3S)-3-azidobutanoic acid.

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Inferred Information |

|---|---|---|---|---|

| H2 | ~2.6 | dd | ³JH2-H3 = ~6-8 Hz | Dihedral angle C2-C3 |

| H3 | ~4.0 | m | ³JH3-H4 = ~7 Hz | Dihedral angle C3-C4 |

| H4 (CH₃) | ~1.4 | d | ³JH4-H3 = ~7 Hz | Coupled to H3 |

| OH | ~12.0 | br s | - | Carboxylic acid proton |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical framework for understanding the structural and electronic properties of molecules, complementing experimental data. nih.gov Methods like Density Functional Theory (DFT) are widely used to model molecules like (3S)-3-azidobutanoic acid. nih.govnih.gov

A typical computational study begins with a geometry optimization to find the lowest-energy three-dimensional structure of the molecule. This process can identify the most stable conformers, for instance, by comparing the energies of different rotational isomers (rotamers) around the single bonds. nih.govamazonaws.com For the carboxylic acid group, computational models can predict the relative stability of the syn and anti conformations. nih.govamazonaws.com

Once the optimized geometry is obtained, a vibrational frequency calculation can be performed. This simulates the molecule's infrared spectrum, allowing for a direct comparison with experimental FTIR data. nih.gov Such calculations are invaluable for assigning specific vibrational modes, such as the characteristic azide antisymmetric stretch. uaeu.ac.ae

Furthermore, molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. nih.gov Molecular electrostatic potential maps can also be generated to predict sites susceptible to nucleophilic or electrophilic attack. uaeu.ac.ae

The following table shows a comparison of hypothetical experimental and computationally calculated IR frequencies for key functional groups in (3S)-3-azidobutanoic acid.

| Vibrational Mode | Functional Group | Experimental IR Frequency (cm⁻¹) | Calculated (DFT) IR Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | ~3000 (broad) | ~3050 |

| C-H stretch | Alkyl | 2850-2960 | 2870-2980 |

| N₃ antisymmetric stretch | Azide | ~2110 | ~2115 |

| C=O stretch | Carboxylic Acid | ~1710 | ~1725 |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the electronic properties and predicting the chemical reactivity of molecules like (3S)-3-azidobutanoic acid. mdpi.com This method allows for the calculation of the molecule's ground-state electronic structure, providing insights into its molecular orbitals, charge distribution, and sites susceptible to chemical attack. nih.govresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov For (3S)-3-azidobutanoic acid, the HOMO is typically localized on the electron-rich azido group, while the LUMO is often associated with the π* orbital of the carbonyl group in the carboxylic acid moiety.

Furthermore, DFT is used to generate molecular electrostatic potential (ESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.gov For (3S)-3-azidobutanoic acid, the ESP map would show a negative potential around the terminal nitrogen atoms of the azide and the carbonyl oxygen, indicating these are likely sites for electrophilic attack. Conversely, the acidic proton of the carboxyl group would exhibit a strong positive potential, marking it as a site for nucleophilic interaction or deprotonation.

These computational findings are crucial for predicting how (3S)-3-azidobutanoic acid and its derivatives will behave in chemical reactions, such as 1,3-dipolar cycloadditions involving the azido group or nucleophilic additions at the carbonyl carbon. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

The biological and chemical activity of a flexible molecule like (3S)-3-azidobutanoic acid is intrinsically linked to its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a computational method used to explore the vast conformational space of such molecules by simulating the atomic motions over time. dovepress.comsemanticscholar.org These simulations provide a detailed picture of the molecule's flexibility, identifying the most stable (lowest energy) conformations and the energy barriers for conversion between them. utdallas.educhemistrysteps.com

For (3S)-3-azidobutanoic acid, the key flexible bonds are the C-C single bonds of the butanoic acid backbone and the C-N bond connecting the azido group. Rotation around these bonds gives rise to numerous conformers. MD simulations can track the dihedral angles associated with these bonds to map the potential energy surface and determine the most populated conformational states. utdallas.edu

Table 2: Key Conformational States of (3S)-3-Azidobutanoic Acid from MD Simulations

| Dihedral Angle | Description | Stable Conformations (Angle) | Relative Population |

|---|---|---|---|

| O=C-C2-C3 | Carbonyl-Backbone | ~180° (anti-periplanar) | High |

| C2-C3-N-N | Azide Orientation | ~60° (gauche), ~180° (anti) | Varies; solvent-dependent |

| H-O-C=O | Carboxylic Acid | ~0° (syn) | Dominant in gas phase nih.gov |

Mechanistic Investigations of Stereoselective Reactions

Computational chemistry provides indispensable tools for investigating the mechanisms of stereoselective reactions, where a chiral starting material like (3S)-3-azidobutanoic acid directs the formation of a specific stereoisomer of the product. rsc.orgmasterorganicchemistry.com By mapping the potential energy surfaces of reaction pathways, chemists can understand the origins of stereoselectivity. emich.eduresearchgate.net

Using methods like DFT, researchers can model the transition state structures for the formation of all possible stereoisomeric products. acs.org The transition state is the highest energy point along the reaction coordinate, and its structure reveals the critical interactions that determine the stereochemical outcome. The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway allows for a quantitative prediction of the major product. The pathway with the lower activation energy will be kinetically favored, leading to the preferential formation of one stereoisomer. emich.edu

For (3S)-3-azidobutanoic acid, a key reaction is the [3+2] cycloaddition (a "click" reaction) of the azido group with an alkyne to form a triazole. The inherent chirality at the C3 position can influence the approach of the alkyne, leading to diastereomeric transition states with different energies. Computational analysis can pinpoint the steric and electronic factors within these transition states that favor one diastereomer over the other. acs.org Similarly, in reactions involving the carboxylic acid, such as esterification with a chiral alcohol, computational models can predict the degree of kinetic resolution by comparing the activation barriers for the reaction of each enantiomer. nih.gov

Table 3: Hypothetical Activation Energies for a Diastereoselective Reaction Reaction: [3+2] Cycloaddition of (3S)-3-azidobutanoic acid with a prochiral alkyne

| Transition State | Diastereomeric Product | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-A | (R)-Product | 18.5 | 95% |

| TS-B | (S)-Product | 20.3 | 5% |

Note: Lower activation energy for TS-A suggests that the formation of the (R)-product is significantly favored due to more stable steric and electronic interactions in the transition state. emich.edu

Future Research Directions and Perspectives in 3s 3 Azidobutanoic Acid Chemistry

Exploration of Novel Asymmetric Synthetic Routes

The pursuit of novel asymmetric synthetic routes to (3S)-3-azidobutanoic acid is driven by the need for more efficient, selective, and sustainable methods to access this chiral building block. Current research directions are focused on the development of catalytic enantioselective methods that can overcome the limitations of traditional stoichiometric approaches.

One promising avenue involves the use of chiral catalysts to control the stereochemistry of the azide (B81097) installation. For instance, the conjugate addition of an azide source to an α,β-unsaturated precursor, such as crotonic acid or its esters, in the presence of a chiral catalyst could provide a direct route to the desired (S)-enantiomer. Research into chiral metal complexes, particularly those of copper or iron, has shown potential for catalyzing the enantioselective azidation of various unsaturated compounds. researchgate.netresearchgate.net The development of new ligand scaffolds for these metals is a key area of exploration to improve both enantioselectivity and catalytic turnover.

Another area of active investigation is the application of organocatalysis. Chiral hydrogen-bonding organocatalysts, such as squaramides, have been successfully employed in the asymmetric azidation of other carbonyl compounds. nih.gov Adapting these systems for the conjugate azidation of butenoic acid derivatives could offer a metal-free and environmentally benign alternative. The mechanism would likely involve the activation of the α,β-unsaturated system by the chiral catalyst, facilitating a stereocontrolled nucleophilic attack by the azide.

Enzymatic and chemoenzymatic strategies also represent a frontier in the synthesis of (3S)-3-azidobutanoic acid. Biocatalysis, utilizing enzymes such as transaminases or engineered aspartases, could offer high enantioselectivity under mild reaction conditions. researchgate.net A potential chemoenzymatic route could involve the enzymatic resolution of a racemic mixture of 3-azidobutanoic acid or a precursor, a strategy that has proven effective for the synthesis of the corresponding (S)-3-aminobutanoic acid. researchgate.netrsc.org

| Synthetic Strategy | Catalyst/Enzyme Type | Potential Precursor | Key Advantages |

| Catalytic Asymmetric Conjugate Addition | Chiral metal complexes (e.g., Cu, Fe) | Crotonic acid or esters | Direct stereocontrol, potential for high turnover |

| Organocatalytic Conjugate Addition | Chiral squaramides or other H-bond donors | Crotonic acid or esters | Metal-free, environmentally benign |

| Enzymatic Resolution | Lipases, proteases | Racemic 3-azidobutanoic acid or ester | High enantioselectivity, mild conditions |

| Chemoenzymatic Synthesis | Combination of chemical catalyst and enzyme | Prochiral starting materials | Combines advantages of both catalytic types |

| Directed Evolution of Enzymes | Engineered transaminases or lyases | Readily available starting materials | Tailored enzyme for specific substrate and high selectivity |

Expanding the Scope of Azide-Mediated Functionalizations

The azide moiety in (3S)-3-azidobutanoic acid is a versatile functional group that serves as a gateway to a wide array of chemical transformations. Future research is aimed at expanding the repertoire of these functionalizations to generate a diverse library of chiral molecules with potential applications in medicinal chemistry, chemical biology, and materials science.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary focus for further exploration. wikipedia.orginterchim.fr While the reaction of (3S)-3-azidobutanoic acid with various alkynes to form 1,4-disubstituted 1,2,3-triazoles is established, future work will likely involve the use of more complex and functionally diverse alkynes. This could include alkynes bearing fluorescent tags, biotin (B1667282) moieties for affinity purification, or pharmacologically active fragments. The resulting triazole-containing products can be investigated for their biological activities or used as probes to study biological processes. wikipedia.org

The Staudinger ligation is another powerful tool for the functionalization of the azide group. nih.govraineslab.comacs.org This reaction allows for the formation of an amide bond upon reaction with a phosphine, such as a phosphinothioester. A key advantage of the Staudinger ligation is its biocompatibility and the fact that it proceeds without epimerization at the chiral center of the azido (B1232118) acid. nih.govraineslab.com Future research could explore the use of (3S)-3-azidobutanoic acid in the synthesis of novel peptides and peptidomimetics via Staudinger ligation, potentially incorporating unnatural amino acids or other building blocks. nih.gov

Reduction of the azide to a primary amine is a fundamental transformation that opens up a vast chemical space. While standard reduction methods are well-established, there is ongoing research into developing milder and more selective reduction protocols that are compatible with a wider range of functional groups. The resulting (3S)-3-aminobutanoic acid and its derivatives are valuable chiral building blocks in their own right. rsc.orgst-andrews.ac.uk

Beyond these well-known reactions, future perspectives include the exploration of less common azide transformations. This could involve cycloaddition reactions with strained alkenes or alkynes in copper-free click chemistry, reactions with electrophiles to form N-substituted derivatives, or participation in multicomponent reactions to rapidly build molecular complexity. The development of catalytic methods for these transformations would be particularly valuable.

| Functionalization Reaction | Reagent/Catalyst | Product Type | Potential Applications |

| CuAAC (Click Chemistry) | Terminal alkyne, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazoles | Bioconjugation, drug discovery, materials science |

| Staudinger Ligation | Phosphinothioester | Amides, peptides | Peptide synthesis, protein engineering |

| Azide Reduction | Reducing agents (e.g., H₂, PPh₃) | Primary amines | Chiral building blocks for synthesis |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) derivatives | Triazoles | Bioorthogonal chemistry, live-cell imaging |

| Aza-Wittig Reaction | Triphenylphosphine (B44618) | Imines | Synthesis of nitrogen-containing heterocycles |

Development of New Building Blocks for Advanced Chemical Biology Probes

The unique combination of a chiral center, a carboxylic acid, and a versatile azide group makes (3S)-3-azidobutanoic acid an ideal scaffold for the development of sophisticated chemical biology probes. Future research in this area is directed towards designing and synthesizing novel probes that can be used to investigate complex biological systems with high specificity and temporal control.

A significant area of focus is the creation of novel photoaffinity probes. rsc.orgnih.gov These probes typically consist of a recognition element, a photoreactive group, and a reporter tag. (3S)-3-azidobutanoic acid can serve as a chiral linker to connect these components. The azide group itself can be converted into a photoreactive moiety, such as an aryl azide, or it can be used as a handle for attaching other photoreactive groups like benzophenones or diazirines. rsc.orgsioc.ac.cn The chirality of the butanoic acid backbone can influence the binding affinity and selectivity of the probe for its biological target.

The development of bifunctional and trifunctional probes is another exciting research direction. (3S)-3-azidobutanoic acid can be derivatized at both the carboxylic acid and the azide group to introduce different functionalities. For example, the carboxylic acid could be coupled to a targeting ligand that directs the probe to a specific protein or cellular location, while the azide is used to attach a fluorescent dye or an affinity tag via click chemistry. This would allow for the simultaneous targeting, visualization, and isolation of biological macromolecules.

Furthermore, (3S)-3-azidobutanoic acid can be incorporated into peptides to create probes for studying protein-protein interactions or enzyme activity. researchgate.net The azido group can serve as a bioorthogonal handle for labeling the peptide with various reporter groups without interfering with its biological function. The stereochemistry at the 3-position can be crucial for mimicking the natural conformation of a peptide and ensuring proper binding to its target.

Future perspectives also include the design of "smart" probes that are activated by a specific biological stimulus. For example, a probe could be designed to release a fluorescent signal only after it has been metabolized by a particular enzyme. The versatility of the azide group in (3S)-3-azidobutanoic acid allows for the facile incorporation of the necessary chemical functionalities to achieve such stimulus-responsive behavior.

| Probe Type | Key Features | Role of (3S)-3-Azidobutanoic Acid | Potential Application |

| Photoaffinity Probes | Photoreactive group, recognition element, reporter tag | Chiral scaffold, precursor to photoreactive group | Target identification and validation |

| Bifunctional Probes | Targeting ligand, reporter tag | Chiral linker connecting the two functionalities | Cellular imaging and proteomics |

| Peptide-Based Probes | Incorporated into a peptide sequence | Provides a bioorthogonal handle for labeling | Studying protein-protein interactions |

| "Smart" Probes | Stimulus-responsive activation | Versatile scaffold for incorporating triggerable moieties | In vivo imaging and diagnostics |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of flow chemistry and sustainable synthesis methodologies into the production of (3S)-3-azidobutanoic acid is a critical step towards making its synthesis more efficient, safer, and environmentally friendly. Future research in this domain will focus on developing continuous-flow processes and adopting green chemistry principles throughout the synthetic route.

Flow chemistry offers several advantages for the synthesis of azido compounds, which can be hazardous to handle in large quantities in batch processes. rsc.orgbeilstein-journals.org The small reactor volumes and excellent heat and mass transfer in continuous-flow systems allow for the safe use of potentially explosive reagents like azides at elevated temperatures and pressures. This can lead to significantly reduced reaction times and improved yields. Future work will involve the design and optimization of flow reactors for the key steps in the synthesis of (3S)-3-azidobutanoic acid, such as the azidation of a precursor or subsequent functionalization reactions.

The development of greener synthetic routes is another important research direction. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with more benign alternatives, and the minimization of waste generation. For example, research into the enzymatic synthesis of (S)-3-aminobutanoic acid, a close analogue, has highlighted the potential for developing a greener process for the corresponding azido acid. researchgate.netrsc.org This could involve the use of biocatalysts in aqueous media, reducing the reliance on organic solvents.

Atom economy is a key principle of green chemistry, and future synthetic strategies will aim to maximize the incorporation of all atoms from the starting materials into the final product. Catalytic methods, as discussed in section 6.1, are inherently more atom-economical than stoichiometric reactions. The development of recyclable catalysts, whether they are homogeneous, heterogeneous, or enzymatic, will be a major focus.

The life cycle assessment of the entire synthetic process will also become increasingly important. This involves evaluating the environmental impact of the synthesis from cradle to grave, including the sourcing of raw materials, the energy consumption of the process, and the disposal of waste. By integrating these sustainable practices, the synthesis of (3S)-3-azidobutanoic acid can be aligned with the broader goals of green and sustainable chemistry.

| Methodology | Key Principles | Application to (3S)-3-Azidobutanoic Acid Synthesis |

| Flow Chemistry | Continuous processing, enhanced safety, precise control | Safe handling of azides, rapid optimization, scalability |

| Green Solvents | Use of water, supercritical fluids, or bio-based solvents | Reduced environmental impact and toxicity |

| Biocatalysis | Use of enzymes for selective transformations | High enantioselectivity, mild reaction conditions |

| Recyclable Catalysts | Heterogeneous catalysts, immobilized enzymes | Reduced waste, lower cost |

| Atom Economy | Maximizing incorporation of starting materials into product | More efficient and sustainable synthetic routes |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (3S)-3-azidobutanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is commonly synthesized via azide-alkyne cycloaddition ("click chemistry"), leveraging the reactivity of the azide group with terminal alkynes to form stable triazole linkages. Key steps include:

- Azide Introduction : Substitution reactions using NaN₃ or diazotransfer reagents.

- Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and catalysts (Cu(I) for regioselectivity). Reaction efficiency improves with microwave-assisted synthesis (reduced time) or flow chemistry (higher yield) .

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Conventional (24h) | 65 | 92% |

| Microwave (2h) | 85 | 98% |

Q. Which spectroscopic techniques are most effective for characterizing (3S)-3-azidobutanoic acid, and what key spectral markers should researchers monitor?

- Methodological Answer :

- NMR : Monitor the azide proton (δ 3.2–3.5 ppm in D₂O) and carboxyl proton (δ 12–13 ppm). Stereochemistry is confirmed via NOESY .

- IR : Azide stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to confirm structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing (3S)-3-azidobutanoic acid derivatives?

- Methodological Answer : Contradictions (e.g., unexpected δ shifts in NMR) often arise from impurities or stereochemical mismatches. Strategies include:

- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for absolute configuration) .

- Dynamic NMR : Resolve enantiomerization barriers in chiral derivatives .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What strategies are employed to enhance the stereochemical purity of (3S)-3-azidobutanoic acid during multi-step synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide to control stereochemistry during azide introduction .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .

- Data Table :

| Method | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| Chiral Chromatography | 99% | 70 |

| Enzymatic Resolution | 95% | 85 |

Q. How does the incorporation of (3S)-3-azidobutanoic acid into peptide chains influence conformational stability, and what experimental approaches validate these effects?

- Methodological Answer : The azide group introduces steric bulk, altering peptide backbone flexibility. Validate via:

- Circular Dichroism (CD) : Compare α-helix/β-sheet content in azide-modified vs. native peptides .

- Molecular Dynamics (MD) : Simulate conformational changes over 100-ns trajectories .

- Data Table :

| Peptide Variant | α-Helix Content (%) | Stability (Tm, °C) |

|---|---|---|

| Native | 45 | 68 |

| (3S)-3-azido Modified | 28 | 55 |

Q. In comparative studies, how do steric and electronic factors of (3S)-3-azidobutanoic acid derivatives affect their reactivity in bioorthogonal labeling?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., 3,3-dimethyl) reduce reaction rates with strained alkynes (e.g., BCN).

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance azide electrophilicity, accelerating cycloaddition .

- Data Table :

| Derivative | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| (3S)-3-azidobutanoic acid | 0.15 |

| 3,3-Dimethyl derivative | 0.07 |

| CF₃-substituted | 0.35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。